DS-7423 falls under the classification of dual inhibitors targeting the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. Its specific activity against the p110α isoform of phosphatidylinositol-3-kinase positions it as a selective agent in cancer therapy .
The synthesis of DS-7423 involves multiple chemical reactions aimed at constructing its core structure followed by functionalization to enhance its inhibitory properties. Although detailed synthetic routes are not extensively published, it is known that the process includes steps such as oxidation, reduction, and substitution reactions .
Key reagents used in the synthesis include:
These components facilitate various transformations necessary to achieve the desired molecular structure .
The structural characteristics highlight the presence of:
DS-7423 participates in several chemical reactions that are critical for its functionality:
These reactions are essential for modifying the compound's structure to optimize its inhibitory effects on target pathways .
The reactions typically employ common laboratory reagents under controlled conditions to ensure high yield and purity of the final product. The specific conditions for these reactions are tailored to achieve optimal results based on the desired pharmacological profile.
DS-7423 exerts its therapeutic effects primarily through inhibition of the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation.
The compound inhibits all class I phosphatidylinositol-3-kinase isoforms with a notable potency against p110α. This inhibition results in:
The induction of apoptosis is facilitated by upregulation of pro-apoptotic genes such as TP53AIP1 and PUMA .
In preclinical studies, DS-7423 demonstrated significant anti-tumor efficacy across multiple cancer cell lines, with IC50 values indicating effective inhibition at concentrations below 200 nM .
DS-7423 is characterized by:
Chemical analyses indicate that DS-7423 has:
These properties enhance its potential as a therapeutic agent in oncology .
DS-7423 has several scientific applications, particularly in cancer research:
The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially leading to new treatment options for patients with solid tumors .
DS-7423 is a small-molecule inhibitor exhibiting simultaneous targeting of phosphatidylinositol-3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) kinase domains. This dual functionality disrupts both upstream and downstream components of the PI3K/AKT/mTOR signaling cascade. Mechanistically, DS-7423 binds to the adenosine triphosphate (ATP)-binding pockets of PI3Kα and mTOR, inhibiting phosphorylation events that activate these kinases. In PTEN wild-type prostate cancer models, DS-7423 treatment suppresses phosphorylation of AKT (Ser473) and ribosomal protein S6 – key indicators of mTOR complex 1/2 (mTORC1/2) and PI3K pathway inhibition [1] [2]. The compound demonstrates nanomolar inhibitory concentrations against PI3Kα (half-maximal inhibitory concentration = 15.6 nM) and mTOR (half-maximal inhibitory concentration = 34.9 nM), establishing potent enzymatic blockade [2].
Table 1: Enzymatic Inhibition Profile of DS-7423
Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
Phosphatidylinositol-3-kinase alpha | 15.6 | Reduced phosphatidylinositol (3,4,5)-trisphosphate production |
Mammalian target of rapamycin | 34.9 | Impaired S6 kinase 1/4E-BP1 phosphorylation |
Phosphatidylinositol-3-kinase beta | 1143 | Minimal activity at therapeutic doses |
Phosphatidylinositol-3-kinase delta | 262 | Limited lymphoid cell impact |
DS-7423 displays preferential inhibition for PI3Kα over other class I PI3K isoforms. Kinase profiling reveals significantly weaker activity against phosphatidylinositol-3-kinase beta (half-maximal inhibitory concentration = 1,143 nM), phosphatidylinositol-3-kinase gamma (half-maximal inhibitory concentration = 249 nM), and phosphatidylinositol-3-kinase delta (half-maximal inhibitory concentration = 262 nM) [2] [3]. This alpha-isoform selectivity minimizes off-target effects on glucose homeostasis (primarily regulated by PI3Kβ) and immune function (linked to PI3Kδ/γ). Concurrently, DS-7423 targets both mTOR targeting complex 1 and mTOR targeting complex 2, evidenced by suppressed phosphorylation of mTORC1 substrates (S6 kinase 1, 4E-BP1) and mTORC2 substrates (AKT at Ser473) in cellular assays. This distinguishes it from rapalogs that primarily inhibit mTOR targeting complex 1 [2] [3]. The compound’s selectivity among 227 tested kinases is notable, with relevant activity only observed against Mixed Lineage Kinase 1 and Never-In-Mitosis Gene A-related kinase 2 [2].
The molecular interactions between DS-7423 and PI3Kα involve specific domains critical for ATP-competitive inhibition. Structural analyses reveal that DS-7423 occupies the ATP-binding cleft through interactions with three key domains: the C2 domain (mediating membrane association), the helical domain (scaffolding function), and the kinase domain (catalytic core) [3]. The compound’s binding induces conformational changes that stabilize the kinase in an inactive state, preventing phosphatidylinositol (4,5)-bisphosphate phosphorylation. Specific interactions include hydrogen bonding with conserved residues in the kinase domain’s hinge region and hydrophobic packing within a specificity pocket near the helical domain. This binding mode contrasts with isoform-specific inhibitors like BYL719 (Alpelisib), which exploit unique residues in PI3Kα’s ATP-binding site [3]. The ATP-competitive nature enables effective suppression of both wild-type and mutant PI3Kα isoforms observed in cancers.
DS-7423 profoundly impacts downstream effectors of the PI3K/mTOR cascade:
In TP53 wild-type contexts, DS-7423 triggers endoplasmic reticulum stress and caspase activation, whereas TP53-mutant cells exhibit primarily cytostatic responses [2].
Dual PI3K/mTOR inhibition by DS-7423 activates adaptive resistance mechanisms through pathway cross-talk:
Table 2: Resistance Mechanisms to DS-7423 and Co-Targeting Strategies
Resistance Mechanism | Observed In | Therapeutic Combination | Biological Outcome |
---|---|---|---|
Human epidermal growth factor receptor 2 upregulation | PTEN wild-type prostate cancer | Lapatinib (human epidermal growth factor receptor 2 inhibitor) | Restored apoptosis sensitivity |
Metabotropic glutamate receptor 1/prostate-specific membrane antigen axis | PTEN wild-type prostate cancer | Riluzole (metabotropic glutamate receptor 1 inhibitor) | Reduced tumor growth in vivo |
Rat sarcoma oncogene/Extracellular signal-regulated kinase reactivation | Pan-cancer models | MEK inhibitors (e.g., trametinib) | Synergistic growth suppression |
These feedback mechanisms highlight the necessity for rational combination therapies to sustain anticancer efficacy of DS-7423.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: